molecular formula C14H20FNO4S2 B2923207 2-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide CAS No. 2320420-74-2

2-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2923207
CAS No.: 2320420-74-2
M. Wt: 349.44
InChI Key: YMTZOJRKGCDILP-UHFFFAOYSA-N
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Description

2-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a fluorine atom, a hydroxyethoxy group, and a tetrahydrothiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the tetrahydrothiopyran ring, which can be synthesized via the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The hydroxyethoxy group is introduced through nucleophilic substitution reactions, often using ethylene oxide under basic conditions . The final step involves the sulfonamide formation, which is achieved by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Dieckmann condensation and automated systems for the introduction of the hydroxyethoxy group and sulfonamide formation. These methods ensure high yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, thiols, and ketones .

Scientific Research Applications

2-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. The fluorine atom increases the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

2-fluoro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO4S2/c15-12-3-1-2-4-13(12)22(18,19)16-11-14(20-8-7-17)5-9-21-10-6-14/h1-4,16-17H,5-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTZOJRKGCDILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNS(=O)(=O)C2=CC=CC=C2F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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